![molecular formula C10H13N3O6 B2837932 3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1856047-13-6](/img/structure/B2837932.png)
3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid
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Overview
Description
3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid is a chemical compound that has attracted the attention of scientists due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid is not fully understood. However, it is believed that this compound inhibits the activity of certain enzymes by binding to their active sites.
Biochemical and Physiological Effects:
3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the activity of certain protein kinases, which are involved in various cellular processes such as cell division and differentiation. It has also been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. It has also been shown to have potent inhibitory activity against certain enzymes. However, this compound also has some limitations, such as its limited solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of 3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid. One of the future directions is to study the binding sites of this compound on various enzymes using X-ray crystallography and other techniques. Another future direction is to synthesize analogs of this compound and study their inhibitory activity against various enzymes. Additionally, this compound can be used as a tool to study the role of certain enzymes in various cellular processes.
Synthesis Methods
3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid can be synthesized using various methods. One of the most commonly used methods is the reaction of 3-nitro-1H-pyrazole-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The resulting compound is then reacted with 2-methylpropanoic acid to obtain the final product.
Scientific Research Applications
3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid has been studied for its potential applications in scientific research. This compound has been used as a building block in the synthesis of various compounds such as inhibitors of protein kinases and anti-cancer agents. It has also been used as a probe to study the binding sites of certain enzymes.
properties
IUPAC Name |
3-(4-ethoxycarbonyl-3-nitropyrazol-1-yl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6/c1-3-19-10(16)7-5-12(4-6(2)9(14)15)11-8(7)13(17)18/h5-6H,3-4H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLZUZIGPQOFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1[N+](=O)[O-])CC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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